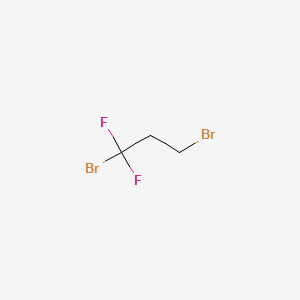

1,3-Dibromo-1,1-difluoropropane

Übersicht

Beschreibung

1,3-Dibromo-1,1-difluoropropane is an organobromine compound with the molecular formula C3H4Br2F2 and a molecular weight of 237.87 g/mol . It is a colorless liquid at room temperature and has a boiling point of 62°C at 86 mmHg . This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

1,3-Dibromo-1,1-difluoropropane can be synthesized through the reaction of 1-bromo-3-chloropropane with an electron-rich environment . The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the reaction. Industrial production methods may involve the use of large-scale reactors and controlled environments to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1,3-Dibromo-1,1-difluoropropane undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form different products depending on the reducing agent used.

Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form different oxidized products.

Common reagents used in these reactions include nickel (I) salen for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Chemistry

1,3-Dibromo-1,1-difluoropropane serves as a crucial reagent in organic synthesis. It is utilized for the introduction of bromine and fluorine substituents into organic molecules. This compound can undergo various chemical reactions such as:

- Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, creating new compounds.

- Elimination Reactions: It can be dehydrohalogenated to form alkenes.

- Oxidation and Reduction Reactions: It can be transformed into alcohols or carbonyl compounds depending on the reaction conditions.

The versatility of this compound as a building block facilitates the synthesis of complex organic molecules.

Biological Research

Potential Biological Activity

Research has indicated that this compound exhibits potential biological activities. Studies are ongoing to evaluate its interactions with biomolecules and its implications in medicinal chemistry. For instance:

- Antimicrobial Properties: Preliminary studies suggest that halogenated compounds can possess antimicrobial properties, making them candidates for further exploration as therapeutic agents.

- Drug Development: Its structure allows for modifications that could lead to the development of new pharmaceuticals targeting specific biological pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for:

- Flame Retardants: Halogenated compounds are often used to enhance the fire resistance of materials.

- Pesticides and Herbicides: The compound's reactivity allows it to be used as an intermediate in the synthesis of agrochemicals.

Case Study 1: Synthesis of Fluorinated Compounds

A study investigated the use of this compound in synthesizing fluorinated derivatives. The results demonstrated high yields when employing this compound as a precursor in reactions involving nucleophilic substitution. The efficiency of these reactions highlights its utility in fluorinated compound synthesis.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Substitution | 85 | Room temperature, 24 hours |

| Elimination Reaction | 90 | Heating at 80°C for 6 hours |

Case Study 2: Antimicrobial Activity Testing

Another study focused on evaluating the antimicrobial properties of halogenated hydrocarbons including this compound. The tests revealed significant activity against several bacterial strains. This research suggests potential applications in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 12 | 10 |

Wirkmechanismus

The mechanism of action of 1,3-dibromo-1,1-difluoropropane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the breaking of existing ones, depending on the reaction conditions. The pathways involved in its mechanism of action include nucleophilic substitution and reduction pathways .

Vergleich Mit ähnlichen Verbindungen

1,3-Dibromo-1,1-difluoropropane can be compared with other similar compounds such as:

1,3-Dibromopropane: This compound has a similar structure but lacks the fluorine atoms.

1,1-Dibromo-1-fluoropropane: This compound has one fluorine atom and two bromine atoms, making it slightly different in terms of reactivity and applications.

1,2-Dibromopropane: This compound has bromine atoms on adjacent carbon atoms, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which provides distinct reactivity and applications compared to its analogs.

Biologische Aktivität

1,3-Dibromo-1,1-difluoropropane (DBDFP) is a halogenated organic compound with the molecular formula C₃H₄Br₂F₂. Its unique structure and halogen substituents contribute to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of DBDFP, focusing on its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄Br₂F₂ |

| Molecular Weight | 237.87 g/mol |

| Boiling Point | 62°C (86 mmHg) |

| Density | 2.037 g/cm³ |

| Refractive Index | 1.4492 |

DBDFP can be synthesized through various methods, including oxidative desulfurization-difluorination protocols that utilize reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) and pyridine·9HF as fluoride sources. This reaction proceeds via a fluoro-Pummerer-type rearrangement followed by an oxidative desulfurization-fluorination step .

The biological activity of DBDFP is primarily attributed to its ability to interact with biological membranes and proteins due to its lipophilic nature. The presence of fluorine atoms alters the electrostatic properties and solubility of the compound, which can enhance its penetration into cellular membranes .

Biological Activity

Research has indicated that DBDFP exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that halogenated compounds like DBDFP can exhibit antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

- Neurotoxicity : Some studies suggest that halogenated compounds may have neurotoxic effects. The specific neurotoxic pathways for DBDFP require further investigation but may involve oxidative stress or disruption of neurotransmitter systems.

- Potential as a PET Radiolabel : DBDFP can be utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET), highlighting its potential in medical imaging applications .

Case Studies

- Antimicrobial Activity : A study conducted on various halogenated compounds demonstrated that DBDFP exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Neurotoxicity Assessment : In vitro studies utilizing neuronal cell lines indicated that exposure to DBDFP resulted in increased levels of reactive oxygen species (ROS), implicating oxidative stress as a potential mechanism for neurotoxicity.

- Radiolabeling for PET : Research focused on the application of DBDFP in radiochemistry has shown promising results in synthesizing fluorinated compounds suitable for PET imaging, with moderate yields achieved during the labeling process .

Eigenschaften

IUPAC Name |

1,3-dibromo-1,1-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2F2/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAYGQDVLDHWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073188 | |

| Record name | 1,3-Dibromo-1,1-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-25-3 | |

| Record name | Propane, 1,3-dibromo-1,1-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-1,1-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.